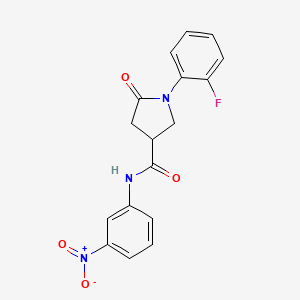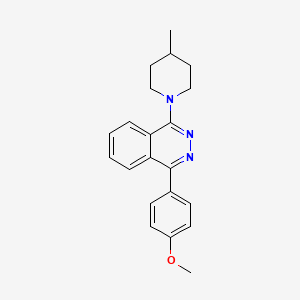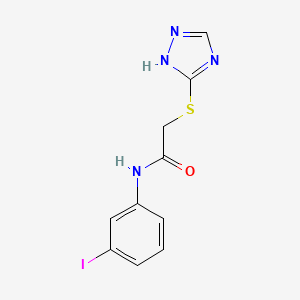
2-(4-methoxyphenoxy)-N-3-pyridinylpropanamide
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-3-pyridinylpropanamide, also known as MPP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is synthesized through a specific method and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-3-pyridinylpropanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of certain ion channels in the brain, which can affect neuronal excitability and synaptic transmission. This makes it a useful tool for studying the role of these ion channels in various physiological and pathological conditions.
Wirkmechanismus
2-(4-methoxyphenoxy)-N-3-pyridinylpropanamide selectively inhibits the activity of certain ion channels in the brain, specifically the voltage-gated sodium channels. This inhibition leads to a decrease in neuronal excitability and synaptic transmission, which can have a variety of effects depending on the specific ion channel targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxyphenoxy)-N-3-pyridinylpropanamide depend on the specific ion channel targeted. In general, inhibition of sodium channels can lead to a decrease in neuronal excitability and synaptic transmission, which can have a variety of effects on the nervous system. 2-(4-methoxyphenoxy)-N-3-pyridinylpropanamide has been shown to have potential applications in the treatment of various neurological disorders, such as epilepsy and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxyphenoxy)-N-3-pyridinylpropanamide in lab experiments is its selectivity for certain ion channels, which allows for more precise targeting of specific physiological processes. However, one limitation is that 2-(4-methoxyphenoxy)-N-3-pyridinylpropanamide may not be effective in all experimental models, as its effects may be dependent on the specific ion channels expressed in the system being studied.
Zukünftige Richtungen
There are many potential future directions for 2-(4-methoxyphenoxy)-N-3-pyridinylpropanamide research. One area of interest is the development of more selective and potent analogs of 2-(4-methoxyphenoxy)-N-3-pyridinylpropanamide that can target specific subtypes of sodium channels. Another potential direction is the investigation of 2-(4-methoxyphenoxy)-N-3-pyridinylpropanamide’s effects on other physiological systems, such as the cardiovascular system. Overall, 2-(4-methoxyphenoxy)-N-3-pyridinylpropanamide has the potential to be a valuable tool for studying the role of ion channels in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11(15(18)17-12-4-3-9-16-10-12)20-14-7-5-13(19-2)6-8-14/h3-11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVOOZIIFCZSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl 3-methoxybenzoate](/img/structure/B4107324.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-{3-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4107336.png)
![7-[2-(benzyloxy)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4107343.png)
![7-(2-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4107347.png)

![2-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4107370.png)

![3-{[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]methoxy}-2-phenyl-4(3H)-quinazolinone](/img/structure/B4107391.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4107398.png)
![N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B4107400.png)



